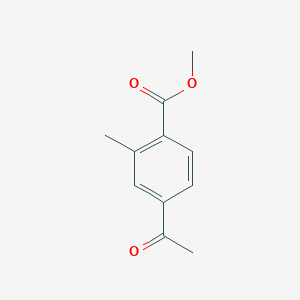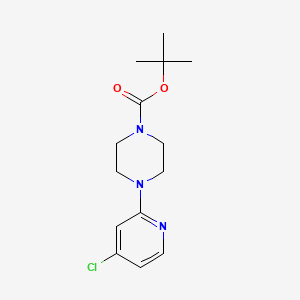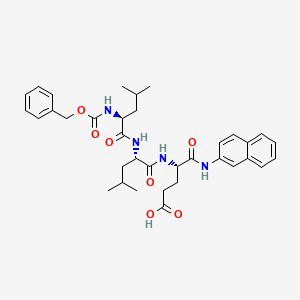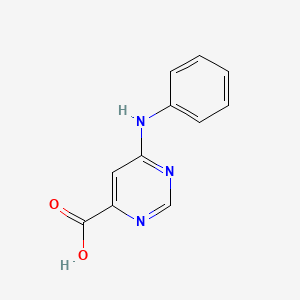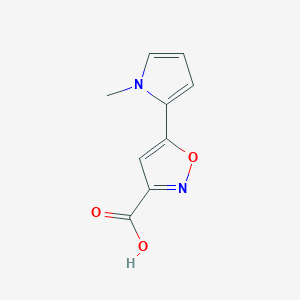
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid
Vue d'ensemble
Description
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid, also known as MPI or MIPC, is a chemical compound that has gained attention in the fields of medicinal. It is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .
Synthesis Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis
The molecular formula of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid is C9H8N2O3. The InChI code is 1S/C9H8N2O3/c1-11-4-2-3-7 (11)8-5-6 (9 (12)13)10-14-8/h2-5H,1H3, (H,12,13) .Chemical Reactions Analysis
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .Physical And Chemical Properties Analysis
The molecular weight of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid is 192.17 g/mol. It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthesis of α-Aminopyrrole Derivatives: Methyl 5-aminopyrrole-3-carboxylates are synthesized from 4-methyleneisoxazol-3-ones via a process involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation." This synthesis demonstrates the reactivity of diazo compounds and carbenes in producing pyrrole-containing products (Galenko et al., 2019).
Catalysis and Domino Reactions
- Domino Transformation to Pyrrole Derivatives: A domino reaction of 5-alkoxy- or 5-aminoisoxazoles with 1,3-diketones, under metal relay catalysis, yields 4-acylpyrrole-2-carboxylic acid derivatives. This process highlights the utility of isoxazoles in facilitating the synthesis of pyrrole-2,4-dicarboxylic acid derivatives (Galenko et al., 2015).
Heterocyclic Chemistry and Novel Compounds
- Synthesis of Isoxazolo-[5,4-d]pyrimidine Derivatives: Isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)diones are synthesized from ethyl 5-amino-3-methyl-4-isoxazole carboxylate, demonstrating the potential of isoxazoles in generating novel heterocyclic systems (Bamoharram et al., 2010).
Material Science and Nanotechnology
- Functionalized Magnetic Nanocatalysts: Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles are used as catalysts in synthesizing new heterocyclic systems. This highlights the role of isoxazoles in the development of green magnetic nanocatalytic procedures (Poormirzaei, 2020).
Pharmaceutical Research
- Antidepressant Drug Structure Analysis: The crystal and molecular structure of an antidepressant drug featuring an isoxazole carboxylic acid derivative is analyzed, showing the pharmaceutical relevance of such compounds (İde et al., 1996).
Biochemical Applications
- Synthesis of Antitumor Compounds: The synthesis of isoxazolyl- and isothiazolylcarbamides with antitumor activity from isoxazol-3-carboxylic acids demonstrates the application of these compounds in developing potential cancer therapies (Potkin et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
5-(1-methylpyrrol-2-yl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-4-2-3-7(11)8-5-6(9(12)13)10-14-8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRLYKWPVBTLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



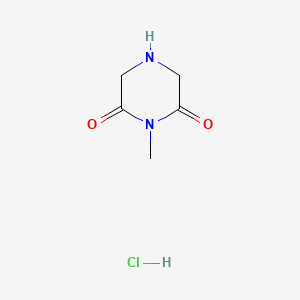

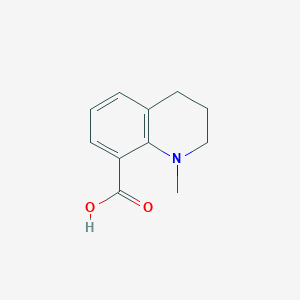
amine](/img/structure/B1473565.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride](/img/structure/B1473568.png)
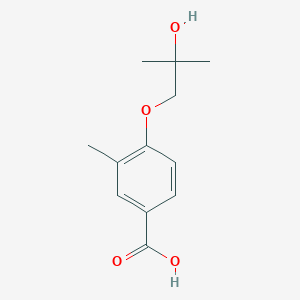
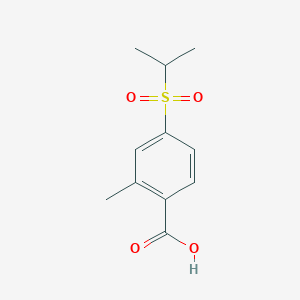
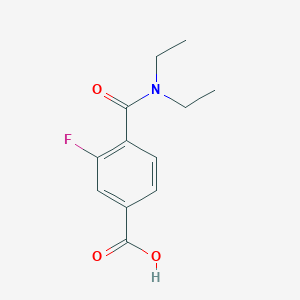
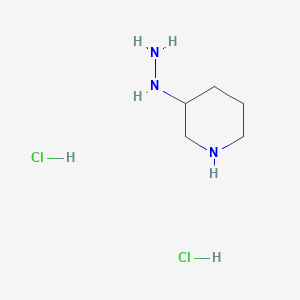
![1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473578.png)
